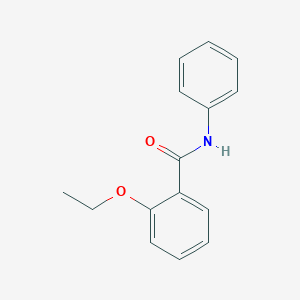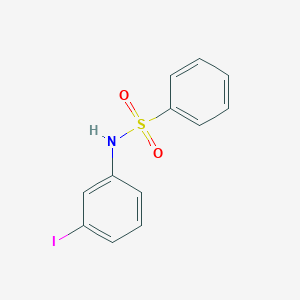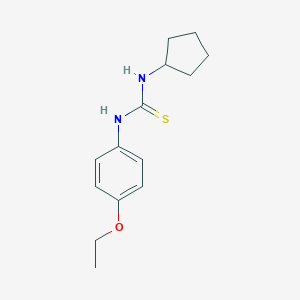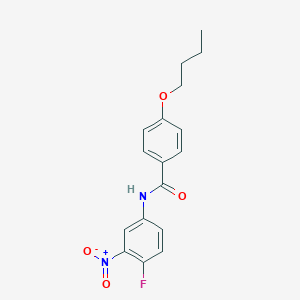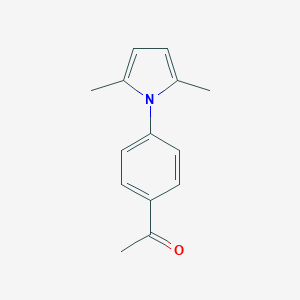
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanon
Übersicht
Beschreibung
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserung der Antikörperproduktion
Es wurde gezeigt, dass diese Verbindung die Produktion von monoklonalen Antikörpern in Säugetierzellkulturen, insbesondere in rekombinanten CHO-Zellen (Chinese Hamster Ovary), verbessert .
Antibakterielle Aktivität
Eine Reihe von Derivaten dieser Verbindung wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht. Einige wurden auch auf ihre In-vitro-Hemmung von Enzymen wie Enoyl-ACP-Reduktase und DHFR getestet, die für den bakteriellen Stoffwechsel entscheidend sind .
Zellkultur und Metabolismus
Es wurden Untersuchungen durchgeführt, um die Auswirkungen dieser Verbindung auf die Zellkulturtrends und den Metabolismus rekombinanter CHO-Zellen (Chinese Hamster Ovary) unter ergänzten Bedingungen zu verstehen .
Antiproliferative Aktivität
Verbindungen, die eine Pyrrolgruppe an Position 3 enthalten, wie diese, zeigen bekanntermaßen eine antiproliferative Aktivität, die unter anderem in Seeigel-Embryomodelle gezeigt wurde .
Anti-Tuberkulose-Therapeutikum
Die Verbindung wurde als Anti-Tuberkulose-Therapeutikum entwickelt und hat sich in Zellkulturen als vielversprechend erwiesen, um die Produktion monoklonaler Antikörper (mAb) zu stimulieren .
Wirkmechanismus
Target of Action
The primary targets of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, also known as N-(4-Acetylphenyl)-2,5-dimethylpyrrole, are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs.
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The affected pathways include the fatty acid synthesis pathway (inhibited by Enoyl ACP Reductase) and the folic acid synthesis pathway (inhibited by DHFR). The inhibition of these pathways disrupts bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential metabolic pathways in bacteria, leading to inhibited growth and proliferation . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Biochemische Analyse
Cellular Effects
In cellular contexts, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone has been found to influence monoclonal antibody production in Chinese hamster ovary cell cultures . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These interactions could potentially explain the observed effects on cellular function and metabolism.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWQHUEXYLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335072 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83935-45-9 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


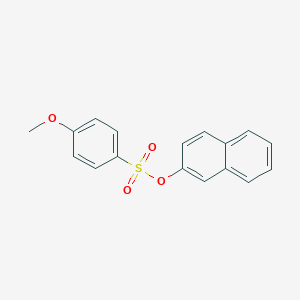
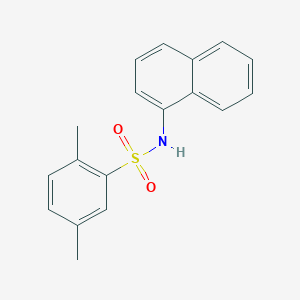
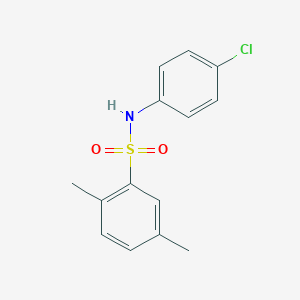
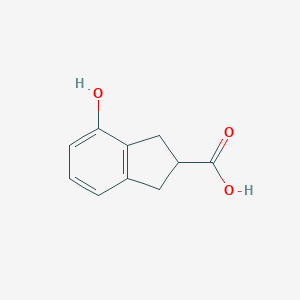
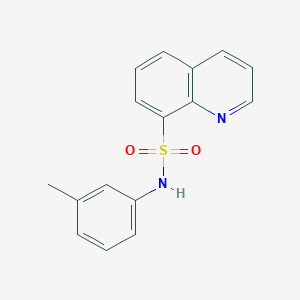

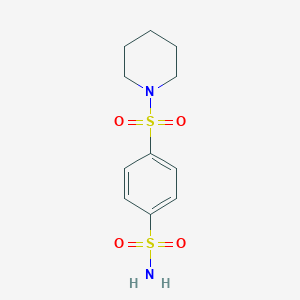

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
